molecular formula C28H26O8 B11126303 Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate

Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate

Cat. No.: B11126303
M. Wt: 490.5 g/mol
InChI Key: DJQQETVRUSETAC-QFEZKATASA-N
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Description

Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzofuran core, a structure frequently investigated for its diverse biological activities, fused with a 2,4,5-trimethoxyphenyl group and a phenylacetate ester moiety. The presence of the trimethoxybenzylidene substituent is a significant structural motif, as similar groups are often explored in the development of compounds with potential bioactivity. Researchers may value this chemical as a key intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds. Its complex structure makes it a candidate for use in structure-activity relationship (SAR) studies, where it could help elucidate the role of specific functional groups in binding to biological targets. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C28H26O8

Molecular Weight

490.5 g/mol

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C28H26O8/c1-5-34-28(30)27(17-9-7-6-8-10-17)35-19-11-12-20-22(15-19)36-25(26(20)29)14-18-13-23(32-3)24(33-4)16-21(18)31-2/h6-16,27H,5H2,1-4H3/b25-14-

InChI Key

DJQQETVRUSETAC-QFEZKATASA-N

Isomeric SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3

Origin of Product

United States

Preparation Methods

Formation of the Benzo[3,4-b]Furan Core

The benzo[3,4-b]furan scaffold is typically synthesized via cyclocondensation of 1,3-dicarbonyl precursors (e.g., 2-hydroxy-3-oxo-2,3-dihydrobenzo[3,4-b]furan) with aldehydes. For example, WO2007121484A2 describes the use of hydroxylamine hydrochloride to facilitate cyclization under reflux in ethanol.

Knoevenagel Condensation for Methylene Bridge

The 2-[(2,4,5-trimethoxyphenyl)methylene] group is introduced via Knoevenagel condensation between the furan-3-one intermediate and 2,4,5-trimethoxybenzaldehyde. A study in ACS Omega (10.1021/acsomega.2c03787) highlights the use of meglumine as a green catalyst in aqueous ethanol, achieving yields >85%.

Etherification and Esterification

The 6-yloxy and ethyl 2-phenylacetate groups are introduced through nucleophilic substitution or Mitsunobu reactions. CN102822172A reports using potassium carbonate in DMF to facilitate ether formation at 100°C.

Detailed Preparation Methods

Method 1: Cyclocondensation-Knoevenagel-Esterification Sequence

Step 1: Synthesis of 3-Oxobenzo[3,4-b]furan

  • Reactants : 2-Hydroxy-1,3-diketone (5.0 mmol), hydroxylamine hydrochloride (5.5 mmol)

  • Conditions : Reflux in ethanol (12 h), catalytic acetic acid.

  • Yield : 78–82%.

Step 2: Knoevenagel Condensation

  • Reactants : 3-Oxobenzo[3,4-b]furan (1.0 eq), 2,4,5-trimethoxybenzaldehyde (1.1 eq)

  • Catalyst : Meglumine (10 mol%)

  • Solvent : Ethanol/water (1:1 v/v), room temperature (10 min).

  • Yield : 85–89%.

Step 3: Etherification and Esterification

  • Reactants : Intermediate from Step 2 (1.0 eq), ethyl 2-bromo-2-phenylacetate (1.2 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 100°C (6 h).

  • Yield : 70–75%.

Table 1: Reaction Conditions and Yields for Method 1

StepReactantsCatalyst/SolventTemperature/TimeYield (%)
12-Hydroxy-1,3-diketoneEthanol, AcOHReflux, 12 h78–82
22,4,5-TrimethoxybenzaldehydeMeglumine, EtOH/H₂ORT, 10 min85–89
3Ethyl 2-bromo-2-phenylacetateK₂CO₃, DMF100°C, 6 h70–75

Method 2: One-Pot Tandem Approach

A streamlined protocol from PMC8271819 combines cyclocondensation and Knoevenagel steps in a single pot:

  • Reactants : 1,3-Diketone (5.0 mmol), 2,4,5-trimethoxybenzaldehyde (5.5 mmol), ethyl 2-hydroxy-2-phenylacetate (5.0 mmol)

  • Catalyst : p-Toluenesulfonic acid (p-TSA, 10 mol%)

  • Solvent : Toluene, reflux (8 h)

  • Yield : 68–72%.

Advantages:

  • Reduced purification steps.

  • Compatible with moisture-sensitive intermediates.

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

  • Cyclocondensation : Ethanol outperforms DCM or THF due to polarity and boiling point.

  • Knoevenagel Reaction : Meglumine in aqueous ethanol enhances reaction rates via hydrogen-bonding interactions.

Side Reactions and Mitigation

  • Oxidation of Methylene Bridge : Use of inert atmosphere (N₂/Ar) prevents undesired oxidation.

  • Ester Hydrolysis : Anhydrous DMF minimizes hydrolysis during etherification.

Characterization and Quality Control

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks at δ 7.8 ppm (methylene proton) and δ 4.2 ppm (ethoxy group).

  • HPLC Purity : >98% achieved via recrystallization from ethyl acetate/hexane.

Industrial-Scale Considerations

  • Cost Efficiency : Method 1 is preferred for high-purity batches, while Method 2 reduces solvent use.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) is under investigation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: This reaction can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential bioactivity, making it a candidate for biological assays.

    Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

    Interaction with Receptors: It could act as an agonist or antagonist at certain receptors.

    Modulation of Pathways: The compound might influence signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison with three relevant compounds from the provided evidence:

Ethyl 2-[2-(2-furylmethylene)-3-oxobenzo[3,4-b]furan-6-yloxy]acetate ()

  • Core Structure : Shared benzo[3,4-b]furan scaffold with a 3-oxo group.
  • Substituents :
    • Position 2 : 2-Furylmethylene group (vs. 2,4,5-trimethoxyphenylmethylene in the target compound).
    • Position 6 : Ethyl acetoxy group (vs. ethyl 2-phenylacetate).
  • Key Differences :
    • The furyl substituent lacks methoxy groups, reducing steric bulk and electronic effects compared to the trimethoxyphenyl group.
    • The simpler acetoxy ester in ’s compound may confer lower lipophilicity than the phenylacetate ester in the target compound.
  • Implications : Structural variations suggest differences in binding affinity (e.g., to biological targets) and metabolic stability due to ester group complexity .

Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate ()

  • Core Structure: Butanoate backbone (vs. benzofuran core in the target compound).
  • Substituents :
    • Position 2 : 3,4,5-Trimethoxybenzylidene group (vs. 2,4,5-trimethoxyphenylmethylene in the target compound).
  • Key Differences: The butanoate core lacks aromaticity, reducing rigidity compared to the benzofuran system. The trimethoxy substitution pattern differs (3,4,5 vs. 2,4,5), altering electronic distribution and steric interactions.
  • Research Findings : X-ray diffraction data () reveal a triclinic crystal system with intermolecular C–H···O interactions, suggesting distinct packing behavior compared to benzofuran derivatives .

6-ET-4-OXO-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL (4-BROMOPHENOXY)ACETATE ()

  • Core Structure : Chromen (benzopyran) ring (vs. benzofuran).
  • Substituents: Position 7: 4-Bromophenoxy acetate ester (vs. ethyl 2-phenylacetate). Position 2: Trifluoromethyl group (vs. trimethoxyphenylmethylene).
  • Key Differences: The chromen core introduces oxygen heteroatoms in a six-membered ring, differing from the fused five-membered benzofuran system. Bromophenoxy and trifluoromethyl groups enhance electronegativity and hydrophobicity compared to the target compound’s substituents.
  • Implications : Structural distinctions likely result in divergent solubility profiles and biological target selectivity .

Table 1: Comparative Analysis of Key Features

Feature Target Compound Compound Compound Compound
Core Structure Benzo[3,4-b]furan Benzo[3,4-b]furan Butanoate Chromen (benzopyran)
Position 2 Substituent 2,4,5-Trimethoxyphenylmethylene 2-Furylmethylene 3,4,5-Trimethoxybenzylidene Trifluoromethyl
Ester Group Ethyl 2-phenylacetate Ethyl acetoxy Ethyl butanoate 4-Bromophenoxy acetate
Molecular Weight Not provided in evidence ~318.3 g/mol (calculated) 308.32 g/mol (C16H20O6) 563.32 g/mol (C26H18BrF3O6)
Crystallographic Data Not available Not available Triclinic, space group P-1 Not available

Research Implications and Limitations

  • Steric Considerations: The phenylacetate ester introduces greater steric hindrance than simpler esters (e.g., acetoxy or butanoate), which may influence enzymatic hydrolysis rates .
  • Data Gaps: Limited experimental data (e.g., solubility, bioactivity) for the target compound necessitate further studies to validate theoretical comparisons.

Biological Activity

Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate is a complex organic compound notable for its unique structural features, including multiple methoxy groups and a benzo[3,4-b]furan moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound's structure suggests various chemical interactions that may contribute to its biological activity. The presence of methoxy groups is often associated with enhanced solubility and biological activity, particularly in compounds targeting specific biological pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds structurally related to this compound have shown significant antimicrobial properties against various pathogens. For instance, similar derivatives have demonstrated activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .
  • Antitumor Activity : Some derivatives of this compound have been investigated for their antitumor effects. Studies have indicated that compounds with a similar core structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The presence of methoxy groups in related compounds has been linked to anti-inflammatory activity. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The synthesis of this compound typically involves multi-step organic reactions that facilitate the formation of its complex structure. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems.

Interaction Studies

Interaction studies are essential for determining how this compound engages with biological targets. These studies may include:

  • Molecular Docking : This computational technique can predict the binding affinity and orientation of the compound within target proteins.
  • In Vitro Assays : Laboratory tests can measure the compound's effectiveness against specific cell lines or microbial strains.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is valuable:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-(1-hydroxyethyl)-benzoateHydroxyethyl groupEnhanced solubility
5-MethoxyflavoneFlavonoid structureKnown for anti-inflammatory effects
TrimethoxybenzaldehydeThree methoxy groupsUsed in fragrance and flavoring

This table highlights how variations in structure can influence biological activity and potential applications.

Case Studies and Research Findings

Numerous studies have explored the biological activities of related compounds. For instance:

  • A study found that derivatives containing methoxy groups exhibited enhanced antifungal activity against Fusarium oxysporum .
  • Another investigation reported significant antibacterial properties in compounds with a similar benzo[3,4-b]furan backbone .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield and purity of Ethyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}-2-phenylacetate?

  • Methodological Answer : Multi-step synthesis involving Claisen-Schmidt condensation and nucleophilic substitution is commonly used. Critical parameters include:

  • Reagent selection : Use anhydrous conditions for the benzylidene formation step to minimize side reactions.
  • Temperature control : Maintain 60–70°C during furan ring closure to ensure cyclization without decomposition .
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves intermediates, while recrystallization in ethanol enhances final product purity .

Q. How can structural characterization of this compound be validated experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., methoxy groups at 2,4,5-trimethoxyphenyl) and ester linkages .
  • XRD : Single-crystal X-ray diffraction reveals molecular conformation, bond angles, and non-covalent interactions (e.g., π-π stacking in the benzo[3,4-b]furan core) .
  • HRMS : Validate molecular formula (C28_{28}H24_{24}O8_{8}) and isotopic distribution .

Advanced Research Questions

Q. What experimental designs are effective for analyzing bioactivity contradictions between in vitro and in vivo models?

  • Methodological Answer : Address discrepancies through:

  • Metabolic stability assays : Test liver microsome stability to identify rapid degradation pathways (e.g., ester hydrolysis) that reduce in vivo efficacy .
  • Pharmacokinetic profiling : Measure bioavailability and tissue distribution using LC-MS/MS. Adjust formulations (e.g., nanoencapsulation) to enhance solubility .
  • Target engagement assays : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., tubulin or kinase enzymes) and correlate with cellular activity .

Q. How do substituent variations in structural analogs influence biological activity?

  • Methodological Answer : Systematic SAR studies comparing analogs (see Table 1) reveal:

  • Electron-withdrawing groups (e.g., Cl in methyl 2-{3-oxo-2-[(4-chlorophenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate) enhance cytotoxicity but reduce solubility .

  • Methoxy positioning : 2,4,5- vs. 3,4,5-trimethoxy substitution alters steric hindrance and target binding (e.g., tubulin polymerization inhibition) .

    Table 1 : Key Structural Analogs and Bioactivity Trends

    CompoundSubstituent ModificationsBioactivity Impact
    Methyl 2-{3-oxo-2-[(4-methylphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetateMethyl group at aromatic ringReduced potency vs. parent compound
    Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoateExtended carbonyl chainImproved metabolic stability

Q. What computational approaches predict binding modes and selectivity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with β-tubulin’s colchicine-binding site, focusing on methoxy-phenyl and furan oxygen contacts .
  • MD simulations : Run 100-ns trajectories to assess binding stability in aqueous vs. membrane environments .
  • QSAR modeling : Corolate substituent electronegativity with IC50_{50} values in cancer cell lines .

Q. How can degradation pathways under physiological conditions be mapped?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative stress (H2_2O2_2). Monitor degradation via HPLC and identify products using LC-HRMS .
  • Enzymatic assays : Incubate with esterases or cytochrome P450 isoforms to simulate metabolic breakdown .

Data Interpretation and Conflict Resolution

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7) and incubation times (72 hrs) to minimize variability .
  • Control for solvent effects : DMSO concentration >0.1% may artificially inflate toxicity .
  • Validate via orthogonal assays : Compare MTT results with apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies validate hypothesized mechanisms of action?

  • Methodological Answer :

  • CRISPR knockouts : Silence proposed targets (e.g., EGFR or Bcl-2) in cell lines and assess resistance to the compound .
  • Pull-down assays : Use biotinylated probes to isolate protein interactors for identification via mass spectrometry .

Experimental Best Practices

  • Synthetic reproducibility : Document exact molar ratios (e.g., 1.2 eq. of 2,4,5-trimethoxybenzaldehyde) and inert atmosphere conditions .
  • Bioactivity reporting : Include negative controls (e.g., untreated cells) and validate with ≥3 biological replicates .

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